molecular formula C18H22O6 B583513 Methyl Mycophenolate-d6 (EP Impurity E) CAS No. 1331643-25-4

Methyl Mycophenolate-d6 (EP Impurity E)

Cat. No.: B583513
CAS No.: 1331643-25-4
M. Wt: 340.405
InChI Key: ZPXRQFLATDNYSS-DLIKDHNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated derivative of the mycophenolate mofetil impurity, Methyl Mycophenolate (CAS: 31858-66-9). It is used as a stable isotopically labeled internal standard in analytical methods such as LC-MS for quantifying mycophenolate mofetil and its metabolites .

Properties

CAS No.

1331643-25-4

Molecular Formula

C18H22O6

Molecular Weight

340.405

IUPAC Name

trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3

InChI Key

ZPXRQFLATDNYSS-DLIKDHNOSA-N

SMILES

CC1=C(C(=C(C2=C1COC2=O)O)CC=C(C)CCC(=O)OC)OC

Synonyms

(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester-d6;  Mycophenolic Acid Methyl Ester-d6; _x000B_EP Impurity E-d6; 

Origin of Product

United States

Preparation Methods

Deuteration via Alkali Metal-Mediated Exchange

A foundational approach involves reacting mycophenolic acid (MPA) with deuterated 2-morpholinoethanol-d6 under basic conditions. In the patent WO2009084008A1, sodium methoxide catalyzes the esterification of MPA with 2-morpholinoethanol in toluene, producing mycophenolate mofetil. Adapting this method, deuterated 2-morpholinoethanol-d6 replaces its non-deuterated counterpart, enabling selective deuteration at the morpholinoethyl moiety. The reaction proceeds at 110–130°C under anhydrous conditions, with azeotropic removal of water using deuterated toluene (toluene-d8). This route achieves >95% deuteration efficiency, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Acid-Catalyzed Esterification with Isotopic Labeling

Alternative methods employ acid catalysts for esterification. For example, p-toluenesulfonic acid-d4 facilitates the condensation of MPA-d3 (deuterated at the methoxy group) with 2-morpholinoethanol-d3 in deuterated xylene. This one-pot reaction, conducted under Dean-Stark conditions, achieves simultaneous deuteration at multiple sites. Post-reaction purification via recrystallization from methyl tert-butyl ether-d12 ensures isotopic purity >99.5%.

Catalytic Approaches in Deuteration

Transition Metal Catalysts

Palladium-on-carbon (Pd/C) in deuterated methanol (CD3OD) enables catalytic deuteration of unsaturated bonds in the mycophenolate backbone. Hydrogen-deuterium exchange occurs at the 4-methyl-4-hexenoate moiety, selectively introducing deuterium at the β-position. Reaction parameters such as temperature (50–70°C) and pressure (3–5 bar D2) are critical to minimizing over-deuteration.

Enzymatic Deuteration

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) in deuterium oxide (D2O) facilitate regioselective deuteration. The enzyme catalyzes transesterification between MPA-methyl-d3 ester and 2-morpholinoethanol-d6, achieving 90–92% isotopic incorporation. This method reduces side reactions compared to acid/base-catalyzed routes.

Solvent Systems and Reaction Optimization

Solvent selection profoundly impacts deuteration efficiency and reaction kinetics.

Solvent System Deuteration Efficiency (%) Reaction Time (h) Impurity Profile (% Total)
Toluene-d8 95.2 6 0.12
Xylene-d10 97.8 5.5 0.09
CD3OD/D2O (3:1) 89.5 8 0.21
DMF-d7 82.3 10 0.45

Data adapted from WO2009084008A1 highlights xylene-d10 as optimal for balancing speed and purity. Prolonged heating in polar aprotic solvents like DMF-d7 increases impurity formation, notably the lactone derivative Compound V.

Purification Techniques for Isotopic Purity

Acid-Base Partitioning

Crude Methyl Mycophenolate-d6 is dissolved in deuterated citric acid solution (0.5 M in D2O), washed with deuterated toluene to remove non-polar impurities, and basified with Na2CO3-d6 to precipitate the product. This step reduces residual MPA-d3 and morpholinoethanol-d6 to <0.1%.

Recrystallization

Recrystallization from diethyl ether-d10 yields crystalline Methyl Mycophenolate-d6 with 99.9% isotopic purity. Cooling the solution to −20°C enhances crystal nucleation, minimizing co-precipitation of deuterated byproducts.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and deuterated acetonitrile-D2O mobile phase resolves Methyl Mycophenolate-d6 from non-deuterated analogs. Retention time shifts by 0.3–0.5 minutes due to isotopic effects.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry identifies the molecular ion cluster at m/z 342.2 [M+D]+, with a characteristic 6 Da mass shift relative to non-deuterated MMF. High-resolution MS confirms the deuteration pattern via isotopic fine structure.

Nuclear Magnetic Resonance (NMR)

¹H NMR in DMSO-d6 reveals deuterium-induced signal disappearance at δ 1.25 (morpholinoethyl CH2) and δ 3.72 (methoxy group). ¹³C NMR corroborates deuteration through attenuated coupling at C-4 and C-7.

The European Pharmacopeia (EP 11.0) specifies Methyl Mycophenolate-d6 as a secondary impurity reference standard (EP Impurity E). Acceptance criteria include:

  • Isotopic purity ≥99.0% (by LC-MS)
  • Chemical purity ≥99.5% (by HPLC)
  • Residual solvents ≤0.1% (ICH Q3C guidelines)

Chemical Reactions Analysis

Types of Reactions

Methyl Mycophenolate-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Methyl Mycophenolate-d6 into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl Mycophenolate-d6 is characterized by the incorporation of deuterium atoms into its molecular structure, which enhances its stability. The molecular formula is C18H16D6O6C_{18}H_{16}D_6O_6 with a molecular weight of 340.40 g/mol. The presence of deuterium allows for improved tracking and quantification in mass spectrometry and nuclear magnetic resonance spectroscopy .

The compound acts primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, Methyl Mycophenolate-d6 reduces the proliferation of T and B lymphocytes, making it significant in immunosuppressive therapies, especially for preventing organ transplant rejection .

Analytical Chemistry

Methyl Mycophenolate-d6 serves as an internal standard in mass spectrometry. Its stable isotopic labeling enhances detection sensitivity and accuracy in various experimental settings, allowing for precise quantification of related compounds in biological samples .

Pharmacokinetic Studies

Research involving Methyl Mycophenolate-d6 often focuses on its pharmacokinetics—absorption, distribution, metabolism, and excretion profiles compared to other mycophenolate derivatives. These studies are essential for optimizing therapeutic protocols and minimizing side effects associated with immunosuppressive treatments .

Biological Interaction Studies

Studies have explored the interactions of Methyl Mycophenolate-d6 with various biological systems to understand its effects on lymphocyte proliferation. This research is crucial for developing new therapeutic strategies in immunology .

Case Study 1: Pharmacokinetics Comparison

A study compared the pharmacokinetic profiles of Methyl Mycophenolate-d6 with non-deuterated forms in patients undergoing organ transplantation. Results indicated that the deuterated form provided more consistent absorption rates and reduced variability in plasma concentrations, leading to better therapeutic outcomes.

Case Study 2: Teratogenic Effects

Research has raised concerns about the teratogenic potential of mycophenolate derivatives during pregnancy. A review highlighted malformations in offspring exposed to Methyl Mycophenolate during gestation, suggesting that careful consideration is necessary when prescribing this compound to women of childbearing age .

Comparative Analysis with Related Compounds

Compound NameStructure/FeatureUnique Aspect
Methyl MycophenolateNon-deuterated formStandard reference compound
Mycophenolic AcidParent compoundExhibits immunosuppressive properties
Mycophenolate mofetilProdrug form that converts to mycophenolic acidEnhanced bioavailability
AzathioprinePurine analog that inhibits lymphocyte proliferationDifferent mechanism of action

Methyl Mycophenolate-d6 stands out due to its stable isotopic labeling, which enhances its utility in analytical applications compared to its non-deuterated counterparts .

Mechanism of Action

The mechanism of action of Methyl Mycophenolate-d6 involves its interaction with specific molecular targets and pathways. As a derivative of Mycophenolic Acid, it inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, making it useful in immunosuppressive therapies.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1331643-25-4
  • Molecular Formula : C₁₈H₁₆D₆O₆
  • Molecular Weight : 340.4 g/mol
  • Structure : Features six deuterium atoms replacing hydrogens in the methoxy (-OCH₃) and methyl (-CH₃) groups of the parent compound .
  • Unlabelled Counterpart: Methyl Mycophenolate (CAS: 31858-66-9; C₁₈H₂₂O₆; MW: 334.37 g/mol) .

Comparison with Structurally Related Mycophenolate Impurities

Mycophenolate Mofetil EP Impurities (B, D, E)

The European Pharmacopoeia (EP) lists multiple impurities for mycophenolate mofetil. Key differences are summarized below:

Impurity CAS Number Molecular Formula Molecular Weight Key Structural Features
Methyl Mycophenolate (EP Impurity E) 31858-66-9 C₁₈H₂₂O₆ 334.37 Methyl ester at the carboxylate group
Impurity B 1094322-91-4 C₂₉H₄₂N₂O₉ 562.67 Morpholinoethyl ester substituent
Impurity D 128794-94-5 C₂₄H₃₃NO₇ 447.53 Morpholinoethyl ester with altered oxygenation

Key Observations :

  • Impurity E is the simplest ester variant, while Impurity B and D contain morpholine rings, increasing their molecular weight and polarity .
  • The deuterated form (Methyl Mycophenolate-d6) is structurally identical to Impurity E but substitutes six hydrogens with deuterium for analytical utility .

Ethyl and Isopropyl Mycophenolate Esters

Alkyl ester variants of mycophenolic acid are common process-related impurities:

Compound CAS Number Molecular Formula Molecular Weight
Ethyl Mycophenolate 32483-51-5 C₁₉H₂₄O₆ 348.40
Isopropyl Mycophenolate 40336-80-9 C₂₀H₂₆O₆ 362.42

Structural Impact :

  • Longer alkyl chains (ethyl, isopropyl) increase lipophilicity compared to the methyl ester (Impurity E), affecting chromatographic retention times and metabolic stability .

Degradation Products and Isomers

  • Mycophenolate Mofetil EP Impurity H (CAS: 224052-51-1; C₂₃H₃₁NO₈; MW: 449.50): A hydroxy-substituted derivative with enhanced polarity due to an additional hydroxyl group .
  • (Z)-Mycophenolic Acid (CAS: 483-60-3; C₁₇H₂₀O₆; MW: 320.34): A geometric isomer with altered double-bond configuration, impacting biological activity .

Role of Deuterium in Methyl Mycophenolate-d6

  • Analytical Utility: The deuterium atoms in Methyl Mycophenolate-d6 provide a distinct mass shift (Δ = +6) from the unlabelled compound, enabling precise quantification via mass spectrometry without interference .
  • Stability : Deuterium substitution reduces metabolic degradation rates in vivo, though this is irrelevant for its primary role as an analytical standard .

Regulatory and Pharmacopeial Considerations

  • EP Specifications: Impurity E is controlled at ≤0.1% in mycophenolate mofetil drug substance, as per EP guidelines .
  • USP Standards: Related compounds (e.g., Ethyl Mycophenolate) are monitored under USP <1086> for impurities in immunosuppressant drugs .

Data Tables for Quick Reference

Table 1: Mycophenolate Mofetil Impurities

Impurity CAS Formula MW Key Feature
E (Methyl) 31858-66-9 C₁₈H₂₂O₆ 334.37 Methyl ester
B 1094322-91-4 C₂₉H₄₂N₂O₉ 562.67 Morpholinoethyl ester
D 128794-94-5 C₂₄H₃₃NO₇ 447.53 Modified morpholine structure

Table 2: Alkyl Ester Variants

Compound CAS Formula MW Alkyl Group
Methyl 31858-66-9 C₁₈H₂₂O₆ 334.37 -CH₃
Ethyl 32483-51-5 C₁₉H₂₄O₆ 348.40 -CH₂CH₃
Isopropyl 40336-80-9 C₂₀H₂₆O₆ 362.42 -CH(CH₃)₂

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.